molecular formula C23H19NO5 B3036512 8-Acetonyldihydroavicine CAS No. 348098-59-9

8-Acetonyldihydroavicine

Cat. No. B3036512
CAS RN: 348098-59-9
M. Wt: 389.4 g/mol
InChI Key: GJBHZMIAIYWRBK-UHFFFAOYSA-N
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Description

8-Acetonyldihydroavicine is a compound with the molecular formula C23H19NO5 and a molecular weight of 389.4 g/mol . It is a type of alkaloid and is typically found in powder form . It is sourced from the barks of Zanthoxylum tetraspermum .


Physical And Chemical Properties Analysis

This compound is a powder with a density of 1.367±0.06 g/cm3 . It has a melting point of 184-185 ºC . The boiling point is 610.2±55.0 °C at 760 mmHg . It is insoluble in water (9.7E-4 g/L at 25 ºC) .

Scientific Research Applications

Antimicrobial Properties

8-Acetonyldihydroavicine, isolated from Zanthoxylum tetraspermum stem bark, exhibits significant antibacterial and antifungal properties. This compound, along with 8-acetonyldihydronitidine and other alkaloids, has been identified as having potent antimicrobial activities, particularly against bacterial strains and fungi. These findings highlight its potential application in the development of new antimicrobial agents (Nissanka et al., 2001).

Anticancer Potential

A notable study on this compound (8-AHN) focuses on its antitumor properties, particularly against human colorectal cancer cells. The compound has been shown to inhibit cell proliferation, induce G2/M cell cycle arrest, and trigger apoptosis in colorectal cells. A significant aspect of this research is the identification of p53, a critical tumor suppressor protein, as a central mediator in the antitumor mechanism of 8-AHN. The compound enhances p53 expression and activity, leading to increased apoptosis and reduced cancer cell proliferation (Zhou et al., 2019).

Inhibitory Effects on NMDA Receptor

Research on the compound ACEA 1021, related to the class of compounds including this compound, demonstrates inhibitory effects on the NMDA receptor. These compounds are explored for their neuroprotective properties, particularly in the treatment of neurodegenerative disorders. The study of ACEA 1021 reveals that it acts as a glycine site antagonist on the NMDA receptor, suggesting minimal psychotomimetic side effects and no amnesiac properties, which are significant considerations for therapeutic applications in neurological disorders (Kretschmer et al., 1997).

Safety and Hazards

8-Acetonyldihydroavicine is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water and consult a doctor . In case of ingestion or inhalation, immediate medical attention is required .

Mechanism of Action

Target of Action

8-Acetonyldihydroavicine is known to exhibit significant antibacterial activity against Gram (+/-) bacteria . .

Mode of Action

It is known to have antibacterial properties , but the specific interactions between the compound and its targets, as well as the resulting changes, are currently unknown.

Biochemical Pathways

Given its antibacterial properties , it can be inferred that it likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death

Result of Action

This compound has been shown to exhibit significant antibacterial activity This suggests that the compound’s action results in the inhibition or death of bacteria

Biochemical Analysis

Biochemical Properties

8-Acetonyldihydroavicine plays a crucial role in biochemical reactions, particularly in inhibiting phosphodiesterase-4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, this compound increases the levels of cAMP within cells, which can lead to various downstream effects. This compound also interacts with other biomolecules, including proteins and enzymes involved in cellular signaling pathways .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of PDE4 by this compound can lead to increased cAMP levels, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This can result in changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PDE4 . By binding to the active site of PDE4, this compound inhibits the enzyme’s activity, preventing the breakdown of cAMP . This leads to an accumulation of cAMP within cells, which can activate PKA and other signaling molecules . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained increases in cAMP levels and prolonged activation of downstream signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound can effectively inhibit PDE4 and increase cAMP levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its interaction with PDE4 and other enzymes . The inhibition of PDE4 by this compound can affect metabolic flux and metabolite levels, particularly those related to cAMP signaling . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its distribution within the cytoplasm and nucleus can affect its interactions with PDE4 and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences or modifications can direct this compound to the cytoplasm, nucleus, or other cellular compartments . The localization of this compound within these compartments can influence its interactions with PDE4 and other biomolecules, ultimately affecting its biochemical and cellular effects .

properties

IUPAC Name

1-(12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-12(25)5-18-17-9-22-21(28-11-29-22)8-16(17)14-4-3-13-6-19-20(27-10-26-19)7-15(13)23(14)24(18)2/h3-4,6-9,18H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBHZMIAIYWRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=CC3=C(C=C2C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112951
Record name (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348098-59-9
Record name (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348098-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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